7-Bromo-3-chloroquinoline-2-carboxylic acid
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Overview
Description
7-Bromo-3-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 It is a derivative of quinoline, a structure known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinoline-2-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinoline-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and times are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl compounds.
Scientific Research Applications
7-Bromo-3-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, affecting their function and leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
- 7-Bromo-2-chloroquinoline-3-carboxylic acid
- 7-Bromo-2-chloroquinoline-3-carbonitrile
- 7-Chloroquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Bromo-3-chloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the quinoline ring enhances its potential for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
7-bromo-3-chloroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADHTRTSWNNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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